REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[Cu][C:11]#[N:12].O>CN(C=O)C>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([C:11]#[N:12])=[N:3][CH:4]=1
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Name
|
|
Quantity
|
20.17 g
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Type
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reactant
|
Smiles
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BrC1=NC=C(C=C1C)Br
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Name
|
copper(I) cyanide
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Quantity
|
7.24 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 25° C.
|
Type
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FILTRATION
|
Details
|
The solid was filtered
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Type
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WASH
|
Details
|
washed with copious amounts of H2O
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Type
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EXTRACTION
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Details
|
The filtrate was extracted with EtOAc (4×)
|
Type
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WASH
|
Details
|
the combined organic layers were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc:hexane (0:1→1:9)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |